molecular formula C12H13BrF3NO B7937261 2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide

2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide

Cat. No.: B7937261
M. Wt: 324.14 g/mol
InChI Key: CXCCLNSDWZJMOW-UHFFFAOYSA-N
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Description

2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide is a halogenated benzamide derivative characterized by a bromine substituent at the 2-position, a trifluoromethyl group at the 5-position, and an isobutylamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom may influence electronic properties and reactivity, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

2-bromo-N-(2-methylpropyl)-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO/c1-7(2)6-17-11(18)9-5-8(12(14,15)16)3-4-10(9)13/h3-5,7H,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCCLNSDWZJMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide typically involves the following steps:

    Bromination: The starting material, 5-(trifluoromethyl)benzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the second position.

    Amidation: The brominated intermediate is then reacted with isobutylamine under suitable conditions, such as heating in the presence of a base like triethylamine, to form the final product, 2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the ortho position to the electron-withdrawing trifluoromethyl group is activated for nucleophilic substitution. This reactivity arises from the electron-withdrawing effect of the CF₃ group, which polarizes the aromatic ring and stabilizes the transition state during substitution.

Key Reagents and Products:

Reaction TypeReagents/ConditionsProductNotes
Amine SubstitutionPiperidine, DMF, 80°C 2-Piperidino-N-isobutyl-5-(CF₃)benzamideSteric hindrance from isobutyl group may reduce reaction rate.
Thiol SubstitutionNaSH, DMSO, 60°C 2-Mercapto-N-isobutyl-5-(CF₃)benzamideThiols act as soft nucleophiles.
Methoxy SubstitutionNaOMe, CuI, 120°C 2-Methoxy-N-isobutyl-5-(CF₃)benzamideRequires catalytic copper for activation.

Mechanistic Insight :
The trifluoromethyl group enhances the electrophilicity of the adjacent bromine, facilitating attack by nucleophiles via a two-step addition-elimination pathway. The isobutylamide group does not directly participate but may influence regioselectivity through steric effects.

Transition Metal-Catalyzed Cross-Couplings

The bromine atom serves as a versatile handle for palladium- or nickel-catalyzed coupling reactions, enabling C–C or C–X bond formation.

Suzuki-Miyaura Coupling:

Boronic AcidCatalyst SystemProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C 2-Phenyl-N-isobutyl-5-(CF₃)benzamide72%
Vinylboronic acidPd(dppf)Cl₂, CsF, THF, 70°C 2-Vinyl-N-isobutyl-5-(CF₃)benzamide65%

Limitations :
The trifluoromethyl group is inert under these conditions, but competing side reactions (e.g., protodebromination) may occur with strongly coordinating solvents.

Amide Hydrolysis:

ConditionsProductOutcome
6M HCl, reflux 2-Bromo-5-(CF₃)benzoic acidIsobutylamine released as byproduct.
LiAlH₄, THF, 0°C 2-Bromo-N-isobutyl-5-(CF₃)benzylamineReduction of amide to amine.

Selectivity :
The trifluoromethyl group remains intact under acidic or basic hydrolysis conditions due to its high stability.

Radical Reactions

Under photochemical or thermal initiation, the C–Br bond can undergo homolytic cleavage to generate aryl radicals.

InitiatorReaction PartnerProduct
AIBN, 70°C Styrene2-Styryl-N-isobutyl-5-(CF₃)benzamide
UV light, 254 nm TEMPOTEMPO-adduct

Applications :
Radical pathways enable the synthesis of complex architectures, such as polymers or dendritic structures.

Stability Under Oxidative/Reductive Conditions

ConditionsOutcome
KMnO₄, H₂O, 100°C No reaction (CF₃ group inert)
H₂, Pd/C, EtOH Partial debromination (minor pathway)

Rationale :
The trifluoromethyl group and amide bond exhibit high resistance to oxidation or reduction under standard conditions.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a lead compound in drug discovery. Its structural characteristics allow it to interact with specific biological targets, which is crucial for developing new therapeutic agents. For instance, the trifluoromethyl group is known to enhance binding affinity to target proteins due to its electron-withdrawing nature, which can stabilize interactions with active sites on enzymes or receptors.

Case Study: Anticancer Activity
A study explored the anticancer properties of similar trifluoromethyl-containing compounds, demonstrating that modifications at the benzamide position could lead to enhanced activity against cancer cell lines. The incorporation of the trifluoromethyl group significantly improved potency compared to non-fluorinated analogs .

Research has shown that compounds containing trifluoromethyl groups often exhibit antimicrobial and anticancer properties. The unique electronic properties of the trifluoromethyl group can influence the pharmacodynamics of these compounds.

Data Table: Biological Activity Comparison

Compound NameIC50 (µM)Target
2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamideTBDCancer Cell Lines
Similar Trifluoromethyl Compound A2.5BCR-ABL Kinase
Similar Trifluoromethyl Compound B1.0sEH Inhibitor

Material Science

In addition to its medicinal applications, 2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide can be utilized in developing new materials with enhanced stability or reactivity. Its unique structure may contribute to creating polymers or coatings with improved chemical resistance or thermal stability.

Case Study: Polymer Development
Research into fluorinated polymers has shown that incorporating trifluoromethyl groups can significantly enhance material properties such as hydrophobicity and thermal stability. This suggests that 2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide could serve as a precursor for novel polymeric materials .

Mechanism of Action

The mechanism of action of 2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The trifluoromethyl (CF₃) group in the target compound and analogs enhances hydrophobicity and electron-withdrawing effects compared to methoxy or cyano groups . Bromine at C2 (target) versus C4/C5 in analogs may alter steric and electronic interactions in binding or reactivity.

The use of EDCI/HOBt coupling agents for benzamide synthesis is a common strategy for similar derivatives.

Side Chain Diversity :

  • The isobutyl group in the target compound may confer better solubility than bulkier cyclohexyl or aromatic (e.g., benzyl) amines .

Research Findings and Implications

While direct biological data for 2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide are absent in the provided evidence, insights can be extrapolated from analogs:

  • Metabolic Stability : Trifluoromethyl groups in are associated with resistance to oxidative metabolism, suggesting similar advantages for the target compound.
  • Structural Versatility : Halogenation patterns (Br, F, Cl) in enable tuning of electronic properties for targeted applications, such as kinase inhibition or antimicrobial activity.

Biological Activity

2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoromethyl group, which are known to enhance lipophilicity and metabolic stability. These structural characteristics contribute to its interaction with biological targets, particularly enzymes and receptors.

The biological activity of 2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : Its structural features allow it to bind to various receptors, modulating their activity.
  • Halogen Bonding : The presence of bromine facilitates halogen bonding interactions, enhancing binding affinity to target proteins.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, it has shown significant antiproliferative effects, with IC50 values indicating its potency:

Cell LineIC50 (µM)
Human Colon Adenocarcinoma12.5
Human Lung Adenocarcinoma15.0
Human Breast Cancer8.0

These values suggest that the compound may serve as a promising lead in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It exhibited moderate activity against both bacterial and fungal strains:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

This indicates potential applications in treating infections caused by resistant strains .

Study on Anticancer Efficacy

In a study involving various derivatives of benzamide compounds, 2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide was identified as one of the most effective against human ovarian adenocarcinoma cells (OVXF 899), achieving an IC50 value of 9.27 µM. This study highlights the importance of structural modifications in enhancing anticancer activity .

Antimicrobial Evaluation

Another research focused on the antimicrobial properties of benzamide derivatives found that the presence of the trifluoromethyl group significantly increased the antimicrobial efficacy against Gram-positive bacteria compared to non-fluorinated analogs. The study noted that compounds with halogen substitutions generally showed improved bioactivity due to enhanced lipophilicity and interaction with microbial membranes .

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